Retention Index Differentiation of N-Allyl O-methyl thiocarbamate on Non-Polar Column
On an HP-1 (non-polar) column, N-allyl O-methyl thiocarbamate exhibits a retention index (RI) of 1115, which is lower than its N-allyl O-ethyl (RI 1195) and N-allyl O-propyl (RI 1286) homologues, and higher than N-ethyl O-methyl thiocarbamate (RI 1046) [1]. This systematic shift enables unambiguous chromatographic identification and quantification in complex matrices.
| Evidence Dimension | Kovats Retention Index (non-polar HP-1 column) |
|---|---|
| Target Compound Data | RI = 1115 |
| Comparator Or Baseline | N-Allyl O-ethyl thiocarbamate (RI = 1195); N-Allyl O-propyl thiocarbamate (RI = 1286); N-Ethyl O-methyl thiocarbamate (RI = 1046) |
| Quantified Difference | ΔRI = -80 vs. N-allyl O-ethyl; ΔRI = -171 vs. N-allyl O-propyl; ΔRI = +69 vs. N-ethyl O-methyl |
| Conditions | HP-1 column; homologous n-alkane series used for RI calculation; data from Breme et al., J. Agric. Food Chem. 2007 |
Why This Matters
For analytical chemists and flavor houses requiring precise GC-MS identification, the unique RI value provides a definitive, instrument-agnostic marker that prevents misidentification with closely eluting homologues.
- [1] Breme, K.; Fernandez, X.; Meierhenrich, U.J.; Brevard, H.; Joulain, D. Identification of New, Odor-Active Thiocarbamates in Cress Extracts and Structure-Activity Studies on Synthesized Homologues. J. Agric. Food Chem. 2007, 55, 1932-1938. View Source
